

Application Note: Comprehensive Analytical Characterization of 2-Bromo-5-hydroxybenzothiazole

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Compound of Interest

Compound Name: 2-Bromo-5-hydroxybenzothiazole

Cat. No.: B1380734

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Abstract

2-Bromo-5-hydroxybenzothiazole (CAS No. 1261493-22-4) is a heterocyclic compound of interest in synthetic and medicinal chemistry.[1] Its structural backbone is shared by molecules with a wide range of pharmacological activities, including antitumor and antimicrobial properties.[2] Rigorous analytical characterization is paramount to ensure the identity, purity, and stability of this intermediate, which is critical for its application in research and development. This guide provides a suite of detailed protocols for the comprehensive characterization of **2-Bromo-5-hydroxybenzothiazole** using modern analytical techniques. We delve into chromatographic, spectroscopic, and thermal methods, explaining not only the procedural steps but also the scientific rationale behind the selection of specific parameters and techniques.

Chromatographic Analysis for Purity and Separation

Chromatographic methods are essential for determining the purity of a compound and for separating it from impurities, starting materials, or byproducts. For a moderately polar molecule like **2-Bromo-5-hydroxybenzothiazole**, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed, each with specific considerations.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse for purity analysis of non-volatile organic compounds. The method separates analytes based on their hydrophobicity.

Causality Behind Experimental Choices: A C18 (octadecylsilyl) column is selected for its strong retention of aromatic, moderately polar compounds. A mobile phase consisting of methanol and water provides a versatile polarity range, and the addition of a small amount of acid (e.g., formic acid) is crucial to suppress the ionization of the phenolic hydroxyl group, thereby ensuring a sharp, symmetrical peak shape. A gradient elution is employed to ensure that both more polar and less polar impurities are effectively eluted and resolved from the main analyte peak within a reasonable timeframe. Diode Array Detection (DAD) is chosen to obtain spectral information across a range of wavelengths, which aids in peak identification and purity assessment.

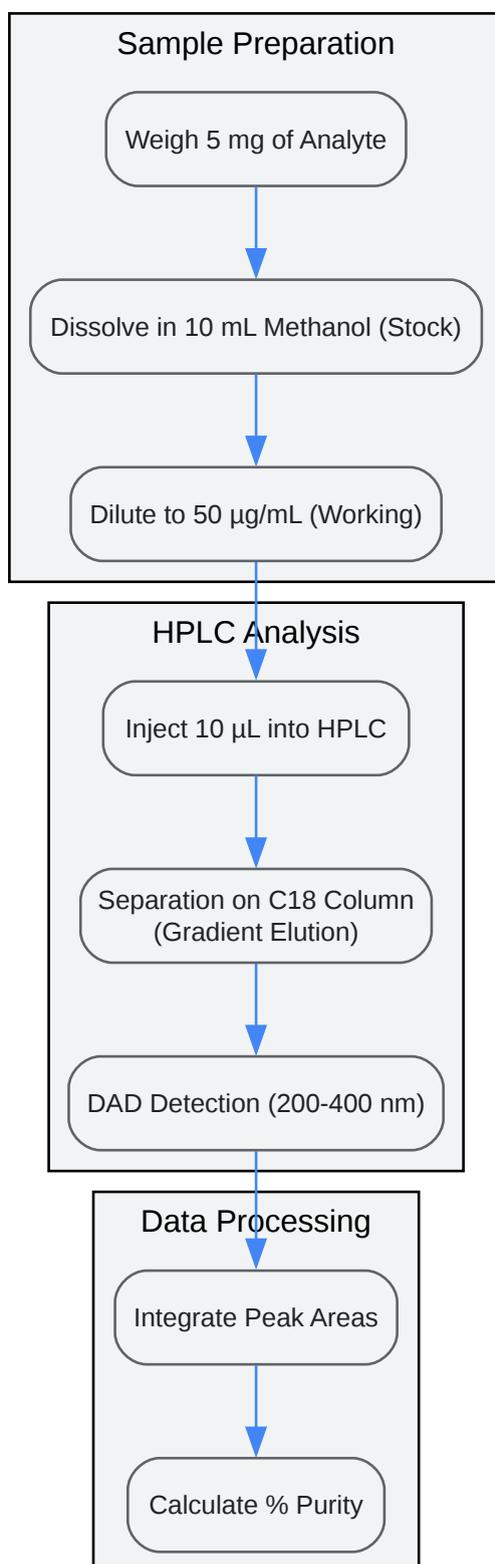
Experimental Protocol: RP-HPLC-DAD

- Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector.
- Sample Preparation: Accurately weigh ~5 mg of **2-Bromo-5-hydroxybenzothiazole** and dissolve in 10 mL of methanol to create a 500 µg/mL stock solution. Further dilute to a working concentration of ~50 µg/mL with a 50:50 mixture of methanol and water.
- Chromatographic Conditions:

Parameter	Value
Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Methanol with 0.1% Formic Acid
Flow Rate	1.0 mL/min
Column Temp.	30 °C
Injection Vol.	10 µL
Detection	DAD, 230 nm (primary), scan range 200-400 nm

| Gradient Program| 0-2 min (50% B), 2-15 min (50-95% B), 15-18 min (95% B), 18-20 min (50% B) |

- Data Analysis: Integrate the peak area of all detected peaks. Calculate the purity of **2-Bromo-5-hydroxybenzothiazole** as the percentage of the main peak area relative to the total area of all peaks.



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Caption: RP-HPLC workflow for purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. It provides both retention time (for separation) and a mass spectrum (for identification).

Causality Behind Experimental Choices: The hydroxyl group in **2-Bromo-5-hydroxybenzothiazole** contains an active proton that can cause peak tailing and poor chromatographic performance on standard non-polar GC columns. To mitigate this, derivatization is necessary. Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active proton with a non-polar trimethylsilyl (TMS) group, increasing the compound's volatility and thermal stability.[3] A DB-5ms column is a robust, low-bleed, general-purpose column suitable for a wide range of organic molecules. Electron Ionization (EI) is used as a standard, reproducible method to generate a characteristic fragmentation pattern for library matching and structural confirmation.

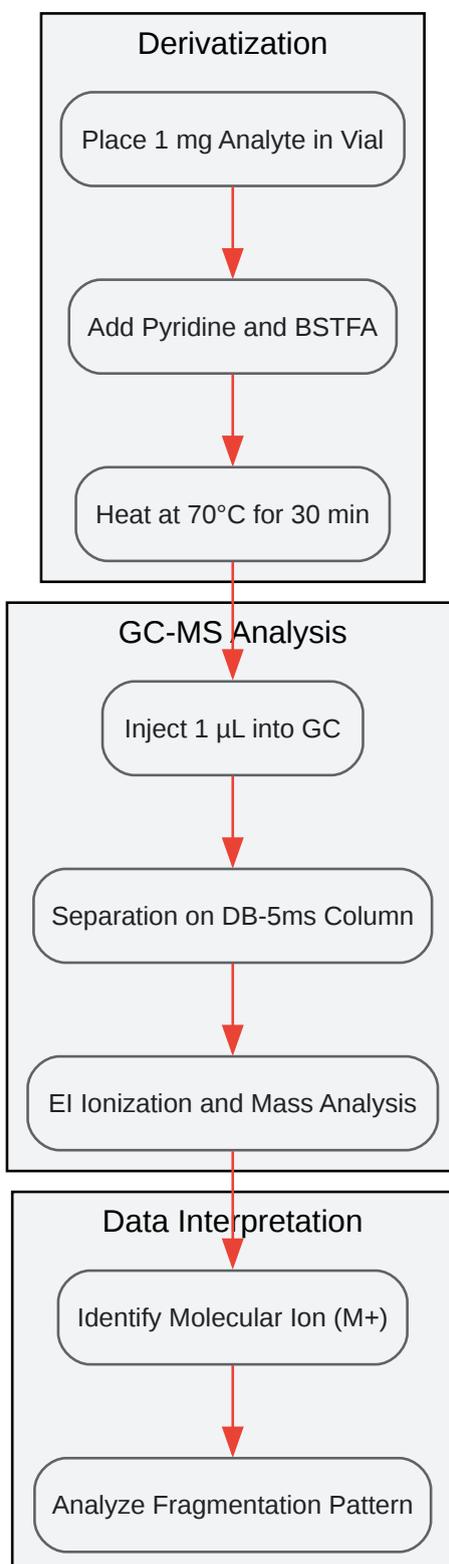
Experimental Protocol: GC-MS with Derivatization

- Instrumentation: GC system coupled to a Mass Spectrometer (e.g., single quadrupole or TOF).
- Sample Preparation (Derivatization): a. Place ~1 mg of **2-Bromo-5-hydroxybenzothiazole** into a 2 mL GC vial. b. Add 500 μ L of a suitable solvent (e.g., pyridine or acetonitrile). c. Add 100 μ L of BSTFA with 1% TMCS. d. Cap the vial tightly and heat at 70 $^{\circ}$ C for 30 minutes. e. Cool to room temperature before injection.
- Chromatographic and Spectrometric Conditions:

Parameter	Value
GC Column	DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas	Helium, constant flow at 1.2 mL/min
Inlet Temp.	280 °C
Injection Mode	Splitless, 1 µL
Oven Program	100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min
MS Transfer Line	290 °C
Ion Source Temp.	230 °C
Ionization Mode	Electron Ionization (EI), 70 eV

| Mass Range | m/z 40-550 |

- **Data Analysis:** The mass spectrum of the derivatized analyte should show a molecular ion peak corresponding to the TMS-ether. The fragmentation pattern can be used to confirm the structure.



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Caption: GC-MS workflow including silylation.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques provide definitive information about the molecular structure, connectivity, and functional groups of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination of organic molecules in solution.

Causality Behind Experimental Choices: DMSO-d₆ is an excellent solvent for this analysis as it readily dissolves the analyte and its residual water peak does not interfere with the aromatic region. Crucially, it is aprotic enough to allow for the observation of the exchangeable hydroxyl proton (-OH), which provides key structural information. Tetramethylsilane (TMS) is used as the internal standard for referencing chemical shifts to 0.00 ppm.

Experimental Protocol: ¹H and ¹³C NMR

- Instrumentation: 400 MHz (or higher) NMR spectrometer.
- Sample Preparation: Dissolve 10-15 mg of **2-Bromo-5-hydroxybenzothiazole** in ~0.7 mL of DMSO-d₆. Transfer to a 5 mm NMR tube.
- ¹H NMR Acquisition:
 - Pulse Program: Standard single pulse (zg30).
 - Spectral Width: ~16 ppm.
 - Relaxation Delay (d1): 2 seconds.
 - Number of Scans: 16-64.
- ¹³C NMR Acquisition:
 - Pulse Program: Proton-decoupled single pulse (zgpg30).
 - Spectral Width: ~240 ppm.

- Relaxation Delay (d1): 2 seconds.
- Number of Scans: 1024 or more.
- Data Analysis and Expected Signals:
 - ^1H NMR: Expect signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the three protons on the benzene ring, showing characteristic coupling patterns (doublets, doublet of doublets). A broad singlet for the hydroxyl proton is expected at a higher chemical shift (>9 ppm), which would disappear upon D_2O exchange.
 - ^{13}C NMR: Expect seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will indicate carbons attached to electronegative atoms (O, N, Br) and those in the aromatic system.

Table of Predicted ^1H and ^{13}C NMR Chemical Shifts (Note: These are estimations based on analogous structures. Actual values must be determined experimentally.)

Atom Type	Predicted ^1H Shift (ppm)	Predicted ^{13}C Shift (ppm)
Aromatic CH	7.0 - 8.0	110 - 140
Phenolic OH	> 9.0 (broad)	-
C-Br	-	~115
C-OH	-	~155
C=N	-	~160

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Causality Behind Experimental Choices: The Attenuated Total Reflectance (ATR) technique is a modern, rapid method that requires minimal sample preparation and is non-destructive. A KBr pellet can also be used for a traditional transmission measurement. The expected vibrational frequencies are characteristic of the functional groups present.

Experimental Protocol: FT-IR-ATR

- Instrumentation: FT-IR spectrometer equipped with an ATR accessory (e.g., diamond crystal).
- Sample Preparation: Place a small amount of the solid **2-Bromo-5-hydroxybenzothiazole** powder directly onto the ATR crystal.
- Acquisition:
 - Spectral Range: 4000 - 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
 - Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.
- Data Analysis and Expected Bands:

Wavenumber (cm^{-1})	Vibration Type	Functional Group
3400 - 3200 (broad)	O-H stretch	Phenolic Hydroxyl
3100 - 3000	C-H stretch	Aromatic
~1610, 1550, 1470	C=C / C=N stretch	Aromatic / Thiazole ring
~1250	C-O stretch	Phenolic

| 700 - 500 | C-Br stretch | Aryl Bromide |

This data can be compared to spectra of similar compounds, such as 5-Bromo-2-Hydroxybenzaldehyde, to aid in interpretation.[\[4\]](#)

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of the elemental formula.

Causality Behind Experimental Choices: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules, minimizing fragmentation and maximizing the abundance of the molecular ion. Operating in positive ion mode will likely protonate the molecule ($[M+H]^+$), while negative ion mode will deprotonate the acidic phenol ($[M-H]^-$). Time-of-Flight (TOF) or Orbitrap mass analyzers provide the high resolution needed to distinguish between compounds with the same nominal mass but different elemental compositions.

Experimental Protocol: ESI-TOF HRMS

- Instrumentation: LC system coupled to a high-resolution mass spectrometer (TOF or Orbitrap).
- Sample Preparation: Prepare a dilute solution (~1-5 $\mu\text{g/mL}$) of the analyte in a suitable solvent like methanol or acetonitrile.
- Infusion Analysis: Directly infuse the sample solution into the ESI source at a low flow rate (5-10 $\mu\text{L/min}$).
- Mass Spectrometry Conditions:

Parameter	Value
Ionization Mode	ESI (Positive and Negative)
Capillary Voltage	3.5 - 4.5 kV
Mass Range	m/z 100-1000

| Resolution | >10,000 FWHM |

- Data Analysis:
 - Molecular Formula: $\text{C}_7\text{H}_4\text{BrNOS}$
 - Exact Mass (Monoisotopic): 228.9197

- Expected $[M+H]^+$: 229.9275
- Expected $[M-H]^-$: 227.9119
- Compare the experimentally measured mass (to four or more decimal places) with the theoretical exact mass. A mass accuracy of <5 ppm provides high confidence in the assigned elemental formula. The characteristic isotopic pattern of bromine (^{79}Br and ^{81}Br in an approx. 1:1 ratio) should be clearly visible as two peaks (M and M+2) of nearly equal intensity.

Physicochemical Characterization

Thermal analysis provides crucial information about the material's melting point, thermal stability, and decomposition profile.

Causality Behind Experimental Choices: Differential Scanning Calorimetry (DSC) is ideal for accurately determining the melting point and identifying other phase transitions.

Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature, providing a clear profile of the compound's thermal stability and decomposition pathway.

Running the analysis under an inert nitrogen atmosphere prevents oxidative decomposition, allowing for the study of the inherent thermal stability of the molecule.

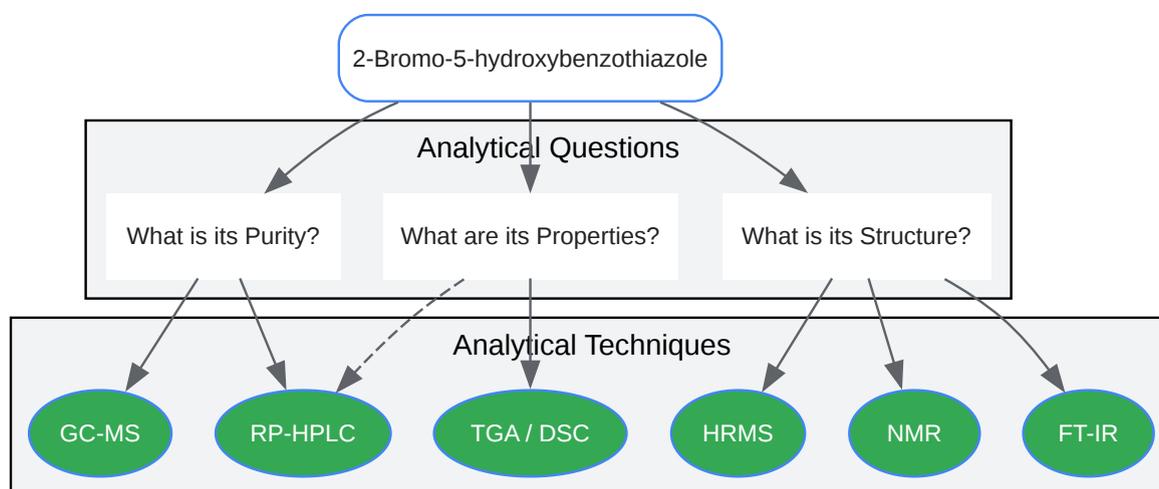
Experimental Protocol: TGA/DSC

- Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.
- Sample Preparation: Accurately weigh 3-5 mg of **2-Bromo-5-hydroxybenzothiazole** into an aluminum or ceramic pan.
- Analytical Conditions:

Parameter	Value
Temperature Range	25 °C to 600 °C
Heating Rate	10 °C/min
Purge Gas	Nitrogen (N ₂)

| Flow Rate | 50 mL/min |

- Data Analysis:
 - DSC: Identify the sharp endothermic peak corresponding to the melting point (T_m). The presence of a single, sharp peak is also an indicator of high purity.
 - TGA: Determine the onset temperature of decomposition (T_o), which indicates the upper limit of the compound's thermal stability. Observe the mass loss steps to understand the decomposition pattern.



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Caption: Logical relationships in analytical characterization.

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